molecular formula C20H11F3N2O3S2 B3554384 2-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-6-(THIOPHEN-2-YL)-4-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDIN-3-AMINE

2-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-6-(THIOPHEN-2-YL)-4-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDIN-3-AMINE

Cat. No.: B3554384
M. Wt: 448.4 g/mol
InChI Key: FLDHSQAAYKZQDE-UHFFFAOYSA-N
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Description

2-(2H-1,3-Benzodioxole-5-carbonyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-benzodioxole-5-carbonyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Thieno[2,3-b]pyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents under specific conditions to introduce the trifluoromethyl group.

    Attachment of the Benzodioxole and Thiophene Moieties: These groups are introduced through coupling reactions, such as Suzuki or Stille coupling, using appropriate boronic acids or stannanes.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-Benzodioxole-5-carbonyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(2H-1,3-Benzodioxole-5-carbonyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its properties may be exploited in the development of advanced materials, such as organic semiconductors or photovoltaic cells.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of 2-(2H-1,3-benzodioxole-5-carbonyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine involves its interaction with specific molecular targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(2H-1,3-Benzodioxole-5-carbonyl)-6-(phenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine: Similar structure but with a phenyl group instead of a thiophene group.

    2-(2H-1,3-Benzodioxole-5-carbonyl)-6-(furan-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine: Similar structure but with a furan group instead of a thiophene group.

Uniqueness

The presence of the thiophene and trifluoromethyl groups in 2-(2H-1,3-benzodioxole-5-carbonyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine imparts unique electronic and steric properties, making it distinct from its analogs

Properties

IUPAC Name

[3-amino-6-thiophen-2-yl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(1,3-benzodioxol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11F3N2O3S2/c21-20(22,23)10-7-11(14-2-1-5-29-14)25-19-15(10)16(24)18(30-19)17(26)9-3-4-12-13(6-9)28-8-27-12/h1-7H,8,24H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLDHSQAAYKZQDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)C3=C(C4=C(S3)N=C(C=C4C(F)(F)F)C5=CC=CS5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11F3N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-6-(THIOPHEN-2-YL)-4-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDIN-3-AMINE
Reactant of Route 2
2-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-6-(THIOPHEN-2-YL)-4-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDIN-3-AMINE
Reactant of Route 3
Reactant of Route 3
2-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-6-(THIOPHEN-2-YL)-4-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDIN-3-AMINE
Reactant of Route 4
2-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-6-(THIOPHEN-2-YL)-4-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDIN-3-AMINE
Reactant of Route 5
Reactant of Route 5
2-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-6-(THIOPHEN-2-YL)-4-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDIN-3-AMINE
Reactant of Route 6
2-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-6-(THIOPHEN-2-YL)-4-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDIN-3-AMINE

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